molecular formula C6H3BrFN3OS B11856974 2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Katalognummer: B11856974
Molekulargewicht: 264.08 g/mol
InChI-Schlüssel: DPRBAQUYUHMHRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines.

Analyse Chemischer Reaktionen

2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including substitution reactions. For example, it reacts with sodium derivatives of pentane-2,4-dione, malonodinitrile, Meldrum acid, acetoacetic, cyanoacetic, and malonic esters to form the respective substituted derivatives . These reactions are typically carried out under mild conditions and result in the formation of products with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in various scientific research applications. It exhibits a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antimicrobial drugs . Additionally, its unique structure and reactivity make it a valuable tool in organic synthesis and medicinal chemistry.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. Similar compounds include other thiadiazolo[3,2-a]pyrimidines, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine . These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and reactivity.

Eigenschaften

Molekularformel

C6H3BrFN3OS

Molekulargewicht

264.08 g/mol

IUPAC-Name

2-bromo-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C6H3BrFN3OS/c1-2-3(8)4(12)11-6(9-2)13-5(7)10-11/h1H3

InChI-Schlüssel

DPRBAQUYUHMHRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N2C(=N1)SC(=N2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.